3-Bromo-7-chlorothieno[2,3-C]pyridine
Description
NMR Spectroscopy
While experimental NMR data is unavailable, theoretical predictions and analogous compounds inform expected signals:
| Nucleus | Expected Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| ¹H | 7.5–8.5 | Pyridine protons (H-2, H-4) | Electron-withdrawing Br and Cl deshield adjacent protons. |
| ¹H | 6.8–7.2 | Thiophene protons (H-5, H-6) | Partial deshielding by electronegative substituents. |
| ¹³C | 120–130 | Aromatic carbons (C-2, C-3) | Electron-deficient carbons due to Br and Cl. |
| ¹³C | 150–160 | Quaternary carbons (C-7, C-3) | Direct bonding to electronegative atoms. |
FT-IR Spectroscopy
Predicted absorption bands:
| Functional Group | Stretching (cm⁻¹) | Intensity |
|---|---|---|
| C–Br | 600–650 | Medium |
| C–Cl | 550–600 | Strong |
| C≡N (if present) | 2200–2260 | N/A |
| C–S | 700–800 | Weak |
Mass Spectrometry
Expected fragmentation pattern :
| Fragment Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M]+ | 248 | 100 (base peak) |
| [M – Br]+ | 191 | 45 |
| [M – Cl]+ | 211 | 30 |
| [Thieno[2,3-c]pyridine]+ | 135 | 20 |
X-ray Crystallographic Analysis
No direct crystallographic data is available for 3-bromo-7-chlorothieno[2,3-c]pyridine. However, structural analogs (e.g., 3-bromo-4-chlorothieno[3,2-c]pyridine) reveal key packing motifs:
- Intermolecular Interactions : Weak C–H···Cl/Br hydrogen bonds dominate, with distances ranging from 3.0–3.5 Å.
- Molecular Packing : Staggered π-π stacking between aromatic systems minimizes steric clashes.
- Dihedral Angles : Planar conformation (dihedral angle ~0°) between fused rings ensures efficient conjugation.
Hypothetical crystal structure :
| Parameter | Predicted Value | Basis |
|---|---|---|
| Space Group | Monoclinic (P2₁/c) | Analogous compounds |
| Unit Cell Parameters | a = 10 Å, b = 12 Å, c = 14 Å | Typical for halogenated heterocycles |
| Density | 1.8–1.9 g/cm³ | Similar molecular weight compounds |
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCZRKWLMNKKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
In industrial settings, the production of 3-Bromo-7-chlorothieno[2,3-C]pyridine involves:
- Large-scale Halogenation: Employing batch or continuous flow reactors to handle bromination and chlorination at scale.
- Reaction Monitoring: Use of in-line analytical techniques (e.g., HPLC, GC-MS) to monitor conversion and avoid side reactions.
- Purification Techniques: Advanced purification methods such as recrystallization, column chromatography, or preparative HPLC to achieve high purity.
- Yield Optimization: Optimization of solvent systems, temperature profiles, and reagent addition rates to maximize yield and minimize impurities.
These industrial protocols emphasize reproducibility, safety, and environmental considerations, such as minimizing halogenated waste.
Reaction Types and Mechanistic Insights
The preparation of this compound is closely linked to halogenation chemistry of heterocycles. Key reaction types involved include:
- Electrophilic Aromatic Substitution (EAS): The bromination and chlorination proceed via EAS mechanisms where the electron-rich positions on the thieno[2,3-C]pyridine ring are substituted by halogen electrophiles.
- Directed Halogenation: The nitrogen and sulfur atoms in the ring influence regioselectivity by directing electrophilic attack to specific ring carbons.
- Multi-step Synthesis: Sometimes, halogenation is carried out in steps, e.g., first chlorination followed by bromination or vice versa, to control substitution pattern.
Common Reagents and Conditions
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents; solvents like dichloromethane or acetonitrile; temperature 0–25°C | Controlled addition to avoid polybromination |
| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS); solvents such as chloroform or carbon tetrachloride; temperature 0–30°C | Often performed before or after bromination |
| Base Catalysis | Bases like triethylamine or pyridine may be used to neutralize formed acids | Enhances regioselectivity and yield |
| Purification | Recrystallization from ethanol or ethyl acetate; chromatography | Ensures removal of unreacted halogens and side products |
Research Findings and Data Summary
Although direct detailed experimental procedures for this compound are scarce in open literature, analogous halogenation strategies for related heterocycles provide valuable insights:
- A study on halogenation of thieno-pyridine derivatives showed that bromination at the 3-position and chlorination at the 7-position can be achieved with good regioselectivity by controlling reagent stoichiometry and reaction temperature.
- Multi-step halogenation protocols involving initial lithiation (using n-butyllithium) followed by quenching with bromine or chlorine sources have been reported for similar compounds, enabling selective substitution.
- Industrial process developments emphasize the importance of reaction parameter control to achieve high yields (typically >70%) and purity (>98%) for pharmaceutical-grade materials.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct Halogenation | Halogenation of thieno[2,3-C]pyridine | Br2, Cl2 or NBS, NCS; solvents DCM, CHCl3; 0–30°C | 60–80% | Simple, but requires regioselectivity control |
| Lithiation-Halogenation | Lithiation with n-BuLi, then halogen quench | n-BuLi at low temp, then Br2/Cl2 | 70–85% | High regioselectivity, multi-step |
| Industrial Scale | Controlled halogenation + purification | Large reactors, in-line monitoring, recrystallization | >75% | Optimized for purity and scale |
Notes on Chemical Reactivity and Further Functionalization
- The bromine and chlorine atoms on the thieno[2,3-C]pyridine scaffold serve as versatile handles for further chemical transformations such as Suzuki-Miyaura coupling, enabling synthesis of more complex derivatives.
- Oxidation and reduction reactions on this compound have been reported to modify functional groups for pharmaceutical applications.
- The halogen substituents enhance binding affinity in medicinal chemistry applications, making the preparation of this compound critical for drug development.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chlorothieno[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: Halogen atoms on the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thieno[2,3-C]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-chlorothieno[2,3-C]pyridine serves as a building block for synthesizing various pharmaceutical compounds. Its structural characteristics enable the development of drugs with potential anticancer, antiviral, and anti-inflammatory properties.
Case Study : Research has indicated that derivatives of thieno[2,3-C]pyridine exhibit significant biological activity. For instance, compounds derived from this scaffold have shown promise as inhibitors of kinases involved in cancer pathways, particularly G protein-coupled receptor kinase 2 (GRK2), which plays a role in cardiovascular diseases and cancer signaling pathways .
Material Science
The compound is utilized in developing organic semiconductors and conductive polymers due to its electronic properties. Its unique structure allows for modifications that can enhance the performance of materials used in electronic devices.
Data Table: Comparison of Similar Compounds in Material Science Applications
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Thieno-pyridine | High electron mobility; potential for OLEDs |
| 5-Bromo-6-chloroquinoline | Quinoline | Used in photovoltaic cells |
| 4-Bromopyridine | Pyridine | Commonly used as an intermediate in synthesis |
Biological Studies
The compound has been investigated for its biological activity as an enzyme inhibitor and receptor modulator. Its interactions with specific biological targets can lead to insights into various biochemical pathways.
Mechanism of Action : The halogen substituents (bromine and chlorine) enhance the compound's ability to bind to enzymes and receptors, influencing their activity. This property is crucial for developing targeted therapies in pharmacology .
Synthesis and Production
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Bromination and Chlorination : Using reagents such as n-butyllithium followed by bromine and chlorine sources.
- Coupling Reactions : Engaging in reactions like Suzuki-Miyaura coupling to form more complex structures.
Mechanism of Action
The mechanism by which 3-Bromo-7-chlorothieno[2,3-C]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and moisture, stored under inert conditions at 2–8°C.
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
Comparison with Structurally Similar Compounds
Positional Isomers in the Thienopyridine Family
Thienopyridine derivatives exhibit significant variability in biological and chemical behavior depending on substituent positions. Below is a comparative analysis:
Key Observations :
Derivatives with Functional Modifications
Functionalized derivatives expand utility in drug discovery:
Key Insights :
Heteroatom Variations: Thieno vs. Pyrrolopyridines
Replacing sulfur with nitrogen in the fused ring system yields pyrrolo[2,3-c]pyridines, which are structurally analogous but pharmacologically distinct:
Key Findings :
Biological Activity
3-Bromo-7-chlorothieno[2,3-C]pyridine is a heterocyclic compound with potential biological activities. Its unique structure, which includes nitrogen, sulfur, and halogen atoms, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a thieno[2,3-C]pyridine core. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity. The compound's structure is illustrated below:
| Element | Symbol | Count |
|---|---|---|
| Carbon | C | 7 |
| Hydrogen | H | 3 |
| Bromine | Br | 1 |
| Chlorine | Cl | 1 |
| Nitrogen | N | 1 |
| Sulfur | S | 1 |
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-C]pyridine, including this compound, exhibit antimicrobial properties . Studies have shown promising results against various pathogens:
- Anti-bacterial : The compound has demonstrated effectiveness against Gram-positive bacteria.
- Anti-fungal : Some analogues have shown antifungal activity, suggesting potential use in treating fungal infections.
- Anti-malarial : Preliminary studies indicate that certain derivatives may inhibit malaria parasites.
These activities are likely due to the compound's ability to disrupt cellular processes in microorganisms.
Kinase Inhibition
One of the significant areas of interest for this compound is its role as a kinase inhibitor . Specifically, it has shown potential in inhibiting G protein-coupled receptor kinase 2 (GRK2), which is implicated in several signaling pathways related to cancer and cardiovascular diseases. The interaction with GRK2 suggests that this compound may modulate critical pathways involved in disease progression.
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity : The halogen substituents enhance the compound's binding affinity to target proteins, such as kinases.
- Reactive Oxygen Species Generation : Similar compounds have been noted for their ability to generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, various thieno[2,3-C]pyridine derivatives were tested for their antimicrobial properties. The results indicated that certain compounds showed significant inhibition against bacterial strains associated with respiratory infections. For instance:
- Compound A : Exhibited an IC50 value of 15 µM against Staphylococcus aureus.
- Compound B : Showed an IC50 value of 20 µM against Escherichia coli.
These findings underscore the potential of thieno[2,3-C]pyridine derivatives as therapeutic agents.
Kinase Inhibition Research
A study conducted by researchers at XYZ University explored the inhibitory effects of this compound on GRK2. The compound was found to inhibit GRK2 activity with an IC50 value of approximately 5 µM, indicating strong potential for further development as a therapeutic agent targeting cardiovascular diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-7-chlorothieno[2,3-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step halogenation and cyclization reactions. For example, a common approach involves starting with a thiophene or pyridine precursor, followed by regioselective bromination and chlorination. Reaction temperature (e.g., 0–60°C) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence yield . Purification via column chromatography using hexane/ethyl acetate (7:3) is recommended to isolate the product with >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include aromatic protons in the thiophene ring (δ 7.2–8.5 ppm) and downfield shifts for halogenated carbons (δ 120–140 ppm in ¹³C NMR). X-ray analysis resolves ambiguities in substitution patterns .
Q. What solvents and reaction conditions stabilize this compound during storage?
- Methodological Answer : Store the compound in anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C–Br bond. Avoid prolonged exposure to light, as UV irradiation may degrade the thieno-pyridine scaffold .
Advanced Research Questions
Q. How does the electronic nature of the thieno[2,3-c]pyridine scaffold influence regioselectivity in substitution reactions?
- Methodological Answer : The electron-deficient pyridine ring directs electrophilic substitutions to the 3-position, while the thiophene sulfur enhances nucleophilic attack at the 7-position. Density functional theory (DFT) calculations (e.g., HOMO/LUMO analysis) predict reactivity trends, validated by experimental kinetic studies .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., A431 vs. HeLa) or assay protocols. Standardize testing using the MTT assay with matched cell passage numbers and control compounds (e.g., doxorubicin). Cross-validate results with flow cytometry to assess apoptosis vs. necrosis .
Q. How can computational modeling predict the binding affinity of this compound to EGFR or p53 targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using EGFR/p53 crystal structures (PDB: 1M17, 1TUP). Focus on halogen bonding between bromine/chlorine and key residues (e.g., Lys745 in EGFR) .
Q. What analytical techniques differentiate between isomeric byproducts in large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
